(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride
Overview
Description
®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride is a chiral amino acid derivative. This compound is notable for its trifluorophenyl group, which imparts unique chemical properties. It is often used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting metabolic and neurological pathways.
Mechanism of Action
Mode of Action
It is known that the compound is a chiral β-amino acid . Chiral compounds are known to interact with biological targets in a stereospecific manner, which means the compound’s 3D orientation can significantly influence its interaction with its target.
Biochemical Pathways
It has been used in the synthesis of sitagliptin phosphate , a drug used to treat type 2 diabetes. Sitagliptin works by inhibiting the enzyme DPP-4, which results in increased levels of incretin hormones, improved insulin release, and decreased glucagon release .
Result of Action
As a key intermediate in the synthesis of sitagliptin phosphate , it may share some of the antidiabetic effects of this drug.
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific conditions of the biochemical environment .
Cellular Effects
Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of ®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride vary with different dosages in animal models .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of ®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride within cells and tissues are not well-characterized . It may interact with transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride typically involves multiple steps. One common method starts with 2,4,5-trifluorobenzaldehyde, which undergoes a series of reactions including asymmetric hydrogenation and stereoselective Hofmann rearrangement . These steps are crucial for introducing the chiral center and the amino group in the correct configuration.
Industrial Production Methods
In industrial settings, the synthesis is scaled up using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments helps in achieving the desired product efficiently. The final product is often purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: Often employed to reduce any oxidized impurities or to modify the functional groups.
Substitution: Commonly used to replace the trifluorophenyl group with other substituents to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, ®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for creating chiral centers in synthetic organic chemistry.
Biology
In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its trifluorophenyl group can act as a probe to investigate the binding sites of enzymes and receptors.
Medicine
Medically, ®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride is explored for its potential therapeutic effects. It is a key intermediate in the synthesis of drugs targeting neurological disorders and metabolic diseases.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its role as an intermediate makes it crucial for the large-scale synthesis of various active pharmaceutical ingredients (APIs).
Comparison with Similar Compounds
Similar Compounds
®-3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid: A precursor in the synthesis of ®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride.
Sitagliptin: A pharmaceutical compound with a similar trifluorophenyl group, used in the treatment of diabetes.
Uniqueness
®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride is unique due to its specific chiral configuration and the presence of the trifluorophenyl group. These features contribute to its high reactivity and specificity in biochemical interactions, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2.ClH/c11-7-4-9(13)8(12)2-5(7)1-6(14)3-10(15)16;/h2,4,6H,1,3,14H2,(H,15,16);1H/t6-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHZEWNJQKHBTG-FYZOBXCZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)CC(CC(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=CC(=C1F)F)F)C[C@H](CC(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661609 | |
Record name | (3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204818-19-8 | |
Record name | (3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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